Dimethyl 2-isopropylmalonate
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Overview
Description
Dimethyl 2-isopropylmalonate is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid and is characterized by the presence of two ester groups and an isopropyl group attached to the central carbon atom. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-isopropylmalonate can be synthesized through the esterification of malonic acid with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
Malonic Acid+IsopropanolAcid CatalystDimethyl 2-isopropylmalonate+Water
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale esterification reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-isopropylmalonate undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base, such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Dimethyl 2-isopropylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of dimethyl 2-isopropylmalonate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in alkylation, condensation, and other reactions, leading to the formation of a wide range of products .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl ethyl malonate
Uniqueness
Dimethyl 2-isopropylmalonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other malonate derivatives. This uniqueness allows for selective reactions and the synthesis of specific compounds that may not be achievable with other malonates .
Properties
IUPAC Name |
dimethyl 2-ethyl-2-methylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-8(2,6(9)11-3)7(10)12-4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXCDRMUNJEILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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